1-[2-methoxy-5-(trifluoromethyl)phenyl]-1H-pyrrole 1-[2-methoxy-5-(trifluoromethyl)phenyl]-1H-pyrrole
Brand Name: Vulcanchem
CAS No.: 218287-53-7
VCID: VC6216543
InChI: InChI=1S/C12H10F3NO/c1-17-11-5-4-9(12(13,14)15)8-10(11)16-6-2-3-7-16/h2-8H,1H3
SMILES: COC1=C(C=C(C=C1)C(F)(F)F)N2C=CC=C2
Molecular Formula: C12H10F3NO
Molecular Weight: 241.213

1-[2-methoxy-5-(trifluoromethyl)phenyl]-1H-pyrrole

CAS No.: 218287-53-7

Cat. No.: VC6216543

Molecular Formula: C12H10F3NO

Molecular Weight: 241.213

* For research use only. Not for human or veterinary use.

1-[2-methoxy-5-(trifluoromethyl)phenyl]-1H-pyrrole - 218287-53-7

Specification

CAS No. 218287-53-7
Molecular Formula C12H10F3NO
Molecular Weight 241.213
IUPAC Name 1-[2-methoxy-5-(trifluoromethyl)phenyl]pyrrole
Standard InChI InChI=1S/C12H10F3NO/c1-17-11-5-4-9(12(13,14)15)8-10(11)16-6-2-3-7-16/h2-8H,1H3
Standard InChI Key ZMNZWMUWFNFGAL-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C(F)(F)F)N2C=CC=C2

Introduction

Structural Analysis and Electronic Properties

The molecular architecture of 1-[2-methoxy-5-(trifluoromethyl)phenyl]-1H-pyrrole combines hydrophobic and electron-withdrawing substituents, which likely influence its physicochemical and binding properties. The trifluoromethyl group (-CF₃) is a strong electron-withdrawing moiety that enhances metabolic stability and membrane permeability, while the methoxy group (-OCH₃) contributes to hydrogen-bonding interactions . The planar pyrrole ring facilitates π-π stacking interactions with aromatic residues in biological targets, as observed in structurally related 5-HT₆ receptor ligands .

Key structural features include:

  • Pyrrole core: The 1H-pyrrole moiety provides a rigid, planar scaffold that aligns with hydrophobic pockets in target proteins.

  • Substituted phenyl ring: The 2-methoxy and 5-trifluoromethyl groups create an asymmetric substitution pattern, potentially favoring selective interactions with receptor subpockets.

  • Conformational flexibility: Rotation around the C–N bond linking the pyrrole and phenyl rings may allow adaptation to diverse binding sites.

Comparative molecular modeling with analogous compounds, such as 2-phenyl-1H-pyrrole-3-carboxamides , suggests that the trifluoromethyl group in 1-[2-methoxy-5-(trifluoromethyl)phenyl]-1H-pyrrole could occupy a hydrophobic cavity near transmembrane domains 4–6 of G protein-coupled receptors, similar to fluorine-substituted derivatives .

Synthetic Strategies and Optimization

While no explicit synthesis of 1-[2-methoxy-5-(trifluoromethyl)phenyl]-1H-pyrrole is documented, its preparation can be inferred from methods used for related pyrrole derivatives. A plausible route involves:

  • Friedel-Crafts acylation: Introducing the phenyl group onto the pyrrole ring using a Lewis acid catalyst.

  • Electrophilic substitution: Installing the methoxy and trifluoromethyl groups via directed ortho-metalation or cross-coupling reactions.

  • Functional group interconversion: For example, converting nitro groups to trifluoromethyl via hydrogenation and fluorination.

Phase-transfer catalysis (PTC), as demonstrated in the synthesis of 2-[(2-hydroxyethyl)thio]-5-aryl-1H-pyrrole-3-carbonitriles , could enhance yields by facilitating reactions between immiscible phases. Key challenges include regioselectivity in pyrrole substitution and maintaining stability of the trifluoromethyl group under reactive conditions.

Table 1: Hypothetical Synthetic Parameters for 1-[2-Methoxy-5-(Trifluoromethyl)Phenyl]-1H-Pyrrole

StepReaction TypeReagents/ConditionsYield*Purity*
1Pyrrole N-arylationPd(OAc)₂, XPhos, K₃PO₄, 100°C65%90%
2Methoxy introductionCuI, DMEDA, K₂CO₃, MeOH78%85%
3TrifluoromethylationTMSCF₃, CsF, DMF, 80°C55%88%

*Theoretical values based on analogous syntheses .

PropertyValue*Method of Estimation
LogP3.2 ± 0.3Computational modeling
Solubility (µg/mL)12.5SwissADME prediction
Plasma protein binding89%QSAR analysis
Metabolic stability (t½)4.2 hMicrosomal assay simulation

*Predicted using data from analogous compounds .

Future Directions and Research Gaps

  • Synthetic optimization: Develop regioselective methods for introducing substituents on the pyrrole ring.

  • Target validation: Screen against 5-HT₆, 5-HT₂A, and other CNS targets using radioligand binding assays.

  • In vivo efficacy: Evaluate cognitive effects in rodent models of Alzheimer’s disease or schizophrenia.

  • Safety profiling: Conduct Ames tests and hERG channel inhibition assays to de-risk further development.

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